molecular formula C6H7ClN4 B11913474 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine

Katalognummer: B11913474
Molekulargewicht: 170.60 g/mol
InChI-Schlüssel: CZWVOBKZFCQZBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H7ClN4. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with a suitable cyclizing agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine .

Wissenschaftliche Forschungsanwendungen

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C6H7ClN4

Molekulargewicht

170.60 g/mol

IUPAC-Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C6H7ClN4/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2,(H2,8,10,11)

InChI-Schlüssel

CZWVOBKZFCQZBQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CN1)N=C(N=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.